

# An In-Depth Technical Guide to 4-Heptyloxyphenol: From Discovery to Modern Applications

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## Compound of Interest

Compound Name: 4-Heptyloxyphenol

Cat. No.: B081985

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## Abstract

**4-Heptyloxyphenol**, a significant organic compound, has garnered attention across various scientific disciplines for its unique properties and versatile applications. This technical guide provides a comprehensive overview of **4-Heptyloxyphenol**, detailing its discovery and historical context, synthesis, and physicochemical properties. It further explores its applications as a crucial intermediate in the synthesis of liquid crystals, its role in polymer chemistry, and its notable biological activities, including its function as an antibacterial agent and a modulator of key signaling pathways. This document consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate complex chemical and biological processes, serving as an essential resource for professionals in research and development.

## Introduction

**4-Heptyloxyphenol**, also known as p-(heptyloxy)phenol, is an aromatic ether that belongs to the class of 4-alkoxyphenols.[1] Its molecular structure, featuring a heptyl chain attached to a hydroquinone moiety, imparts a unique combination of hydrophobic and hydrophilic characteristics. While the exact date and discoverer of its first synthesis are not prominently documented in readily available literature, its significance emerged with the advancement of material science and pharmacology. It is notably recognized in scientific literature under the

identifier AC-45594, where it was identified as a potent and selective inverse agonist of Steroidogenic Factor-1 (SF-1).[2] This discovery has positioned **4-Heptyloxyphenol** as a valuable tool in endocrinology and cancer research. Furthermore, its application as a precursor in the synthesis of liquid crystals underscores its importance in materials science.

## Physicochemical Properties

**4-Heptyloxyphenol** is a white to light beige crystalline powder at room temperature.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>20</sub> O <sub>2</sub>	[4]
Molecular Weight	208.30 g/mol	[4]
CAS Number	13037-86-0	[4]
Melting Point	60-63 °C	[3]
Boiling Point	307.5 °C (estimated)	[3]
Density	0.9962 g/cm <sup>3</sup> (estimated)	[3]
Refractive Index	1.4860 (estimated)	[3]
pKa	10.35 ± 0.15 (predicted)	[3]
LogP	4.54 (predicted)	

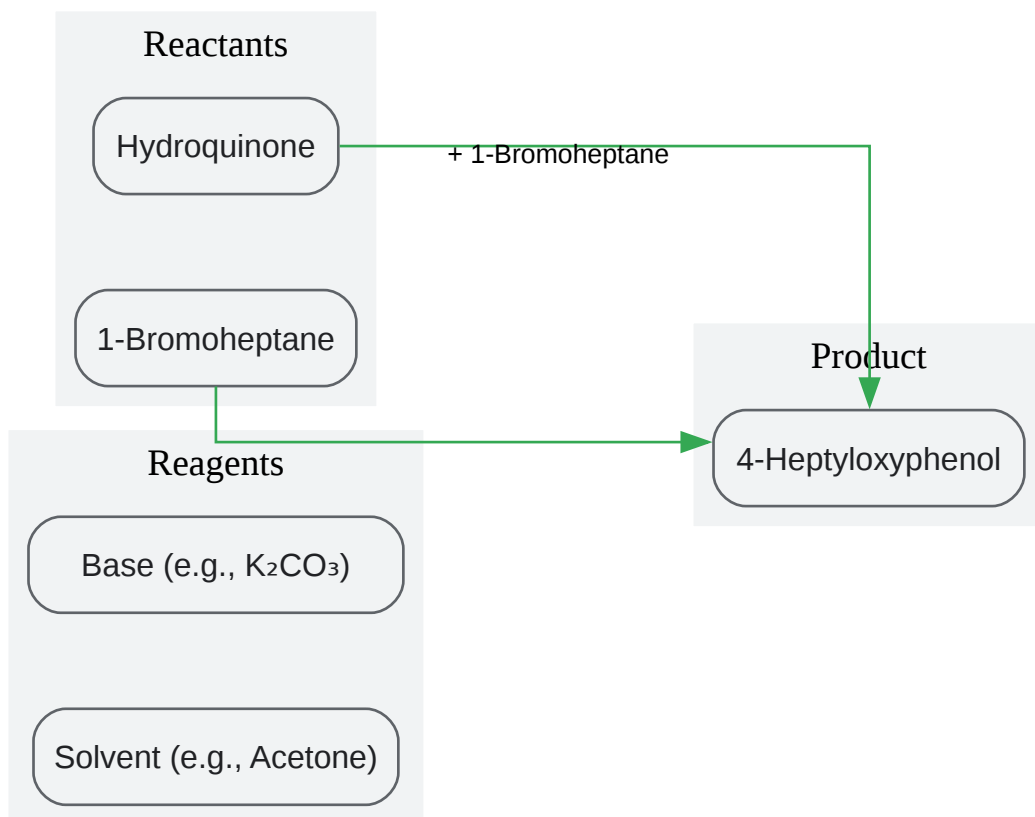
## Synthesis and Experimental Protocols

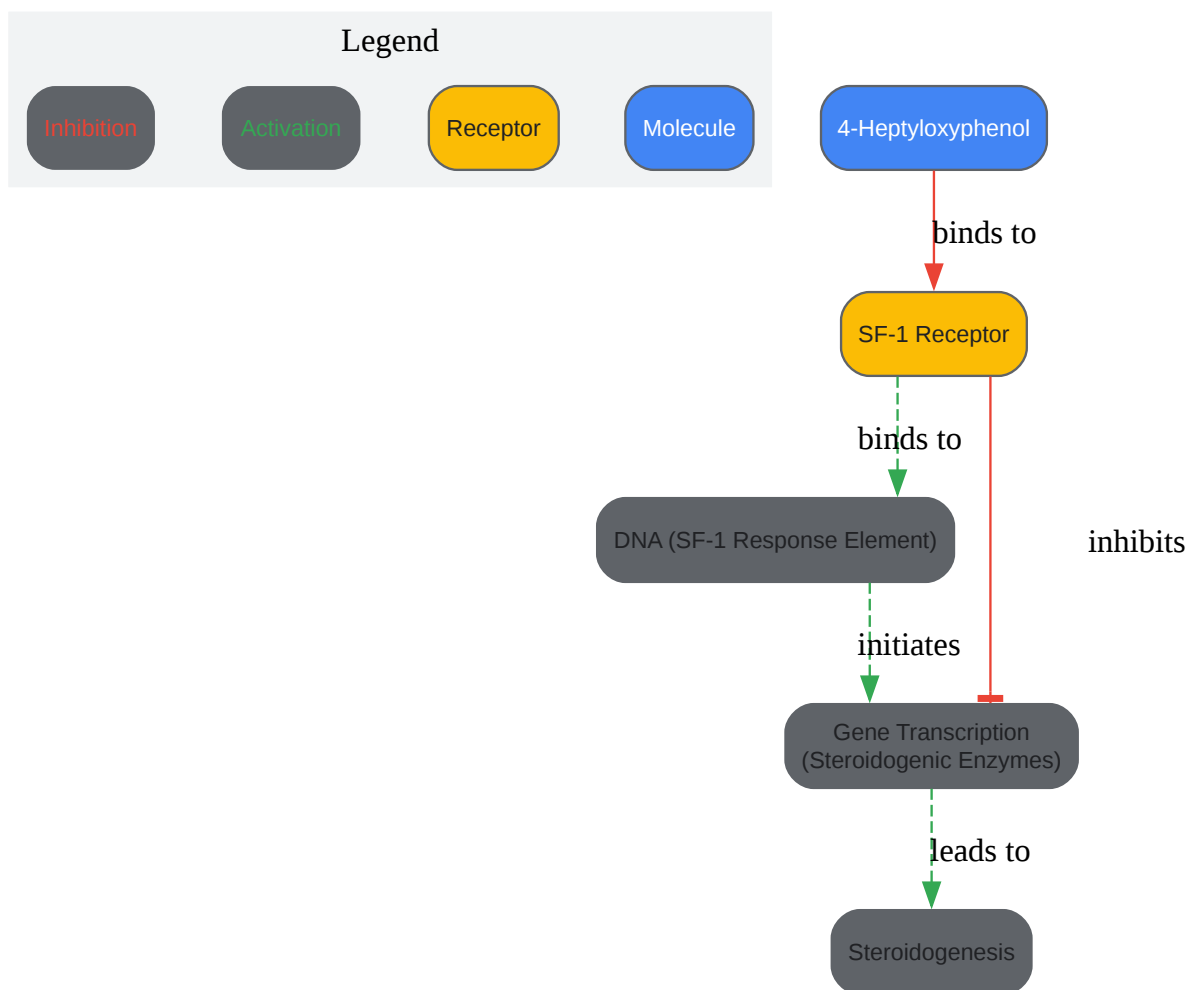
The most common and efficient method for the synthesis of **4-Heptyloxyphenol** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of **4-Heptyloxyphenol**, hydroquinone is mono-alkylated using a 1-haloheptane.

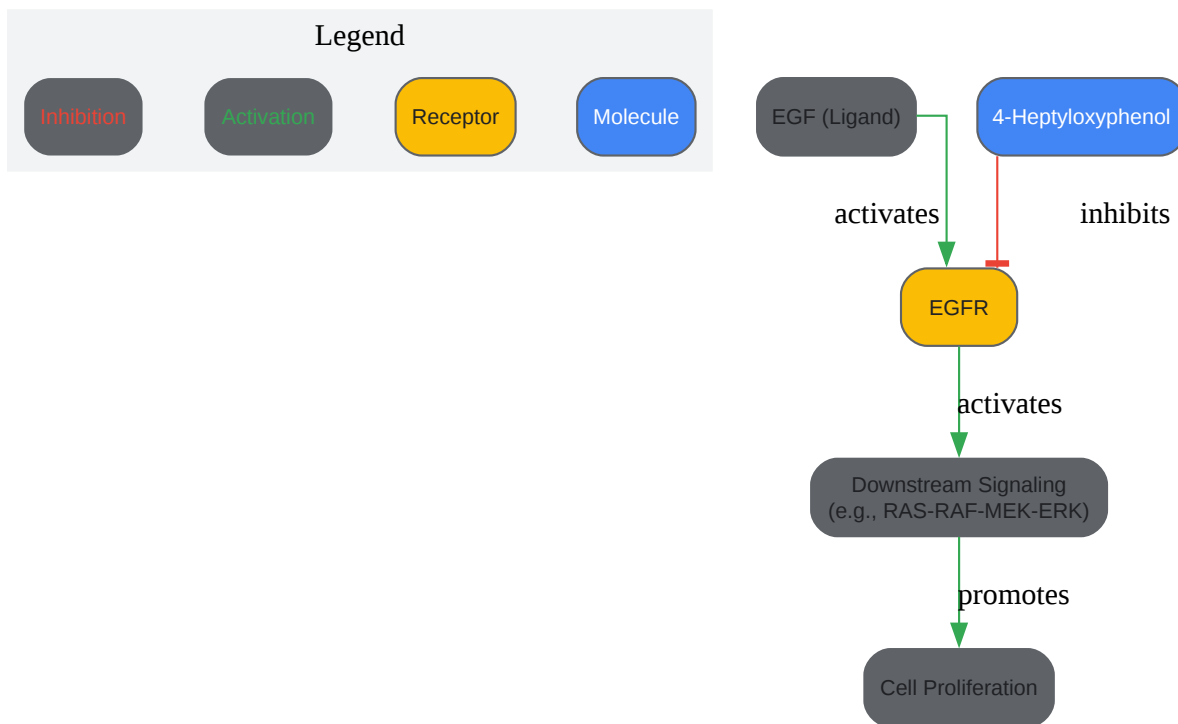
### General Synthesis Pathway

The synthesis of **4-Heptyloxyphenol** via Williamson ether synthesis is depicted below. Hydroquinone is deprotonated by a base to form the phenoxide, which then acts as a

nucleophile, attacking the primary alkyl halide (1-bromoheptane) to form the ether linkage.







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## References

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